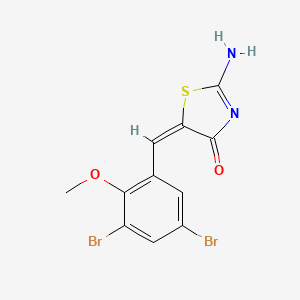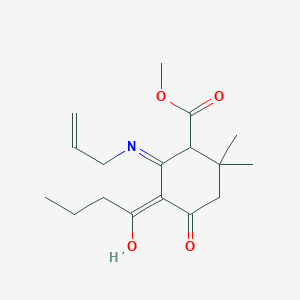![molecular formula C20H19NO2 B6098059 N-[[3-(furan-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine](/img/structure/B6098059.png)
N-[[3-(furan-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(furan-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine is a complex organic compound that features a furan ring, a phenyl group, and a chromen-3-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(furan-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the attachment of the phenyl group and the chromen-3-amine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions and the use of efficient catalysts are essential to achieve high purity and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
N-[[3-(furan-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[[3-(furan-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of N-[[3-(furan-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(furan-2-yl)phenyl)-3,4-dihydro-2H-chromen-3-amine
- N-(furan-2-ylmethyl)-3,4-dihydro-2H-chromen-3-amine
- N-(3-(furan-2-yl)phenyl)-2H-chromen-3-amine
Uniqueness
N-[[3-(furan-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
N-[[3-(furan-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-8-20-17(6-1)12-18(14-23-20)21-13-15-5-3-7-16(11-15)19-9-4-10-22-19/h1-11,18,21H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIBUFCDNILDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)NCC3=CC(=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B6097979.png)
![(4-methoxy-3,5-dimethylphenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6097984.png)
![2-[1-[(3,4-difluorophenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6097991.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6097997.png)


![(3,4-Dimethylpiperazin-1-yl)-[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone](/img/structure/B6098018.png)
![7-(4-fluorobenzyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6098044.png)
![N-(4-tert-butylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6098046.png)
![2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-imidazol-1-ylpropyl)acetamide](/img/structure/B6098053.png)
![2-hydroxy-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-phenylacetohydrazide](/img/structure/B6098070.png)
![3-(4-chlorophenyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6098076.png)
![N-[(E)-3-[(2E)-2-[1-(2,5-dihydroxyphenyl)ethylidene]hydrazinyl]-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B6098081.png)

